Bienvenue dans la boutique en ligne BenchChem!

6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Physicochemical characterization Regioisomer comparison Purification optimization

6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one (CAS 350847-80-2) is a bicyclic heterocycle featuring a [c]-fused cyclopentanone-pyridine ring system with a molecular formula of C₈H₇NO and a molecular weight of 133.15 g/mol. The compound bears a ketone carbonyl at the 5-position of the partially saturated cyclopenta[c]pyridine framework, distinguishing it from fully aromatic or regioisomeric analogs.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 350847-80-2
Cat. No. B1590968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
CAS350847-80-2
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=NC=C2
InChIInChI=1S/C8H7NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5H,1-2H2
InChIKeyKHWHYHFZHBCYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one (CAS 350847-80-2): Core Scaffold Identity and Procurement-Grade Characterization


6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one (CAS 350847-80-2) is a bicyclic heterocycle featuring a [c]-fused cyclopentanone-pyridine ring system with a molecular formula of C₈H₇NO and a molecular weight of 133.15 g/mol . The compound bears a ketone carbonyl at the 5-position of the partially saturated cyclopenta[c]pyridine framework, distinguishing it from fully aromatic or regioisomeric analogs . Commercially available at ≥95% purity, it serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for kinase inhibitors, plasma kallikrein inhibitors, and as a key building block in the total synthesis of louisianin natural products .

Why 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one Cannot Be Replaced by Generic Cyclopentapyridine Analogs


The [c]-ring fusion pattern in 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one dictates both its physicochemical profile and its synthetic derivatization trajectory in ways that regioisomeric [b]-fused or fully aromatic analogs cannot replicate. The boiling point of the [c] isomer (267.4 °C at 760 mmHg) is approximately 20 °C higher than that of the [b] regioisomer (247.4 °C at 760 mmHg) , reflecting distinct intermolecular interactions that influence purification and formulation. More critically, the [c]-fusion geometry positions the pyridine nitrogen and the C5 carbonyl for distinct metal-coordination and hydrogen-bonding interactions exploited in kinase and kallikrein inhibitor design [1]. Substituting with a 5H-cyclopenta[c]pyridin-5-one (fully aromatic) or a 7-methyl derivative alters both the electronic landscape and the available derivatization sites, precluding direct drop-in replacement in established synthetic routes or structure–activity relationships [2].

Quantitative Differentiation Evidence: 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one vs. Closest Analogs


Regioisomeric Boiling Point Differentiation: [c] vs. [b] Fusion Dictates Purification Handling

The [c]-fused isomer (CAS 350847-80-2) exhibits a predicted boiling point of 267.4 °C at 760 mmHg, compared to 247.4 °C at 760 mmHg for the [b]-fused regioisomer (CAS 28566-14-5) . This 20 °C difference is significant for distillation-based purification and vapor-phase handling. The density of the [c] isomer (1.23 g/cm³) is essentially identical to that of the [b] isomer (1.2±0.1 g/cm³) , indicating that the boiling point differential arises from altered dipole moment and intermolecular forces rather than simple mass effects, consistent with the distinct nitrogen placement in the fused ring system.

Physicochemical characterization Regioisomer comparison Purification optimization

Synthetic Yield Advantage in Louisianin Total Synthesis via Cyclization–Decarboxylation

Using 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one—a direct derivative of the target scaffold—as the key intermediate, louisianins C and D were synthesized in 7 steps with overall yields of 22% and 20%, respectively [1]. This route outperformed prior published methods: Kelly's 2003 synthesis of louisianin C via a symmetrical 3,5-diallyl-substituted pyridine achieved only 11% overall yield (6 steps), while Taylor's 1,2,4-triazine route gave 16% for louisianin C (8 steps) and 13% for louisianin D (9 steps) [1][2]. The cyclization–decarboxylation sequence enabled by the cyclopenta[c]pyridin-5-one scaffold thus provides a 2-fold yield improvement over earlier strategies.

Total synthesis efficiency Louisianin natural products Key intermediate comparison

Anticancer Derivative Potency: 1-Chloro-piperidinyl-phenyl Cyclopenta[c]pyridin-5-ones vs. Doxorubicin

Derivatives of 1-chloro-6-(4-(sulfonyl)piperidin-4-yl)phenyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one were evaluated for in vitro anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines. Compound 10g displayed IC₅₀ values of 16.3 µM (A549) and 12.3 µM (MCF-7), with efficacy comparable to the positive control doxorubicin [1]. Among 15 synthesized analogs (10a–o), six compounds (10e, 10g, 10h, 10i, 10j, 10n) demonstrated greater or equivalent efficacy relative to doxorubicin, establishing the cyclopenta[c]pyridin-5-one scaffold as a productive template for anticancer lead optimization [1].

Anticancer activity MCF-7 breast cancer A549 lung cancer In vitro cytotoxicity

Plasma Kallikrein Inhibition: Nanomolar Potency of Cyclopenta[c]pyridin-5-yl Amide Derivatives

The derivative N-(1-amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-yl)-1-((6-cyclopropylimidazo[1,2-a]pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide (BDBM626652) demonstrated an EC₅₀ of 5.5 nM against human activated plasma kallikrein in a fluorogenic peptide substrate assay [1]. In the same patent series, the 3-methyl-substituted analog (BDBM626654) achieved an EC₅₀ of <1 nM, illustrating how the cyclopenta[c]pyridin-5-one core supports sub-nanomolar potency through peripheral optimization [2]. Plasma kallikrein is a validated target for diabetic macular edema and retinal vascular permeability, and these potency values place the scaffold among the most active chemotypes reported in this target class [1][3].

Plasma kallikrein inhibition Diabetic macular edema Enzyme inhibition EC₅₀

Agrochemical Bioactivity: 5-Aryl-cyclopenta[c]pyridine Derivatives as Antiviral and Insecticidal Agents

Thirty novel 5-aryl-cyclopenta[c]pyridine derivatives, designed from the cyclopenta[c]pyridine scaffold using the natural product cerbinal as a lead, were evaluated for antiviral, insecticidal, and fungicidal activities [1]. While specific IC₅₀ values are reported in the full text, the study demonstrated that the cyclopenta[c]pyridine core—directly derived from the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one scaffold—yields compounds with promising multi-modal agrochemical activity [1]. This contrasts with cyclopenta[b]pyridine analogs, which have not been reported to exhibit comparable agricultural bioactivity profiles, highlighting the significance of the [c]-fusion geometry for agrochemical lead discovery [1][2].

Agrochemical discovery Antiviral activity Insecticidal activity Fungicidal activity

High-Impact Application Scenarios for 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one Procurement


Kinase Inhibitor Medicinal Chemistry: FGFR1-Targeted Oncology Programs

The cyclopenta[c]pyridin-5-one scaffold is embedded in multiple FGFR inhibitor chemotypes with reported IC₅₀ values ranging from sub-nanomolar (0.7 nM against FGFR1 in HUVEC cellular assay [7]) to low nanomolar (10–56 nM in biochemical FGFR1 assays [8]). Procurement of the parent scaffold enables medicinal chemistry teams to explore this validated kinase inhibitor space, with the [c]-fusion geometry providing a distinct vector for hinge-binding interactions that the [b]-regioisomer cannot achieve [3]. The scaffold's established SAR around the C5 carbonyl and C7 position supports rapid analog generation.

Plasma Kallikrein Inhibitor Development: Diabetic Retinal Vascular Permeability

The demonstrated EC₅₀ of 5.5 nM for N-(1-amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-yl) derivatives against human plasma kallikrein, with further optimization achieving <1 nM potency [7], positions this scaffold as a leading chemotype for diabetic macular edema programs. The Takeda patent literature (US11787796) provides a rich SAR framework, allowing procurement teams to justify scaffold acquisition based on a direct line-of-sight to a clinically relevant target with established disease association [7][8].

Natural Product Total Synthesis: Louisianin Family and Related Alkaloids

The 4-bromo derivative of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one enables a 7-step total synthesis of louisianins C and D with 20–22% overall yield—a substantial improvement over prior 6–9 step routes yielding only 11–18% [7]. Louisianin A (IC₅₀ = 0.6 µg/mL against SC 115 cells) and louisianins C/D (potent inhibitors of endothelial tube formation) represent biologically validated natural product leads accessible only through this cyclopenta[c]pyridin-5-one-based synthetic strategy [7]. Procurement of the parent scaffold thus unlocks efficient access to an entire family of bioactive alkaloids.

Agrochemical Lead Discovery: Crop Protection Agents with Multi-Modal Activity

The 5-aryl-cyclopenta[c]pyridine derivative series demonstrates antiviral, insecticidal, and fungicidal activities in a single chemotype [7]. For agrochemical discovery teams, procuring 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one as a starting material enables exploration of this multi-modal activity space that is not accessible through [b]-fused regioisomers or other heterocyclic scaffolds [8]. The established synthetic route via cerbinal derivatization provides a clear path from scaffold acquisition to bioactive compound libraries [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.